Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFTXLWNHHCISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is carried out under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The reaction involves the formal [4 + 2] cycloaddition of α′-ethoxycarbonyl cyclohexenone and nitroolefin, leading to the formation of the desired bicyclic product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and enantioselectivity, as well as implementing efficient purification techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its stability and reactivity.
Mechanism of Action
The mechanism by which ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[2.2.2]octane derivatives allows for tailored applications. Below is a detailed comparison of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate with key analogs:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent Effects on Reactivity: The aminomethyl group in the target compound allows for facile derivatization (e.g., acylations or conjugations), whereas analogs with Cbz-protected amines (e.g., CAS 444344-90-5) require deprotection steps for further functionalization . Sulfur-containing analogs (e.g., phenylthio derivatives) exhibit distinct reactivity in photoredox or cross-coupling reactions due to sulfur’s polarizability and redox activity .
Biological Activity: The antidiabetic compound (C₁₈H₂₆FN₃O₃) described by WHO features a fluoropyrrolidine substituent, enhancing target (e.g., DPP-4 enzyme) binding via fluorine’s electronegativity and steric effects . In contrast, the ethyl aminomethyl derivative lacks fluorine but retains conformational rigidity for receptor interactions.
Synthetic Accessibility: The target compound is synthesized via H₂ reduction of a cyano precursor (e.g., methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate → methyl 4-(aminomethyl) analog), yielding the amine as an oil . Brominated derivatives (e.g., methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate) serve as intermediates for nucleophilic substitutions, enabling diverse alkylation pathways .
Physicochemical Properties: Ethyl vs. Steric hindrance: All bicyclo[2.2.2]octane derivatives share reduced rotational freedom, but bulky substituents (e.g., Cbz, pyridinyl) further restrict conformational flexibility, impacting binding kinetics .
Biological Activity
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a bicyclo[2.2.2]octane core with an aminomethyl group at the 4-position and an ethyl ester at the 1-position. The molecular formula is and it has a molecular weight of approximately 183.25 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors :
- Enzyme Interaction : this compound acts as both a substrate and an inhibitor in enzymatic reactions, particularly influencing carboxylases and aminotransferases. Its interactions are facilitated by hydrogen bonds and ionic interactions with enzyme active sites, which can modulate enzyme activity significantly .
- Cellular Signaling : The compound has been shown to alter cellular signaling pathways, affecting kinases and phosphatases, which leads to changes in downstream signaling processes. This modulation can impact gene expression through interaction with transcription factors .
Biological Effects
Research indicates that this compound may exhibit a range of biological effects:
- Antiviral Potential : Similar compounds within the bicyclo[2.2.2]octane family have been explored for antiviral applications, suggesting that this compound could also possess antiviral properties .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may show activity against various cancer cell lines, potentially offering a therapeutic avenue for cancer treatment .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antiviral and antitumor effects | Enzyme inhibition, cellular signaling modulation |
| Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid | Antiviral agents | Similar enzyme interactions |
Case Studies
Recent studies have highlighted the therapeutic potential of bicyclic compounds:
- Antiviral Studies : Research demonstrated that certain bicyclic derivatives exhibit potent antiviral activity by inhibiting viral replication through enzyme modulation .
- Cancer Research : In vitro studies indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a mechanism involving the alteration of mitochondrial pathways .
Q & A
Q. Table 1: Comparison of Synthetic Routes
*Estimated based on analogous reactions.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation relies on:
- ¹H and ¹³C NMR Spectroscopy:
Key signals include the aminomethyl protons (δ ~2.73 ppm, singlet) and ester methyl groups (δ ~3.65 ppm). The bicyclic framework shows distinct multiplet patterns between δ 1.5–1.85 ppm . - Infrared (IR) Spectroscopy:
Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH₂ groups (~3350 cm⁻¹) confirm functional groups. Absence of cyano peaks (~2200 cm⁻¹) validates reduction completion .
Q. Table 2: Representative NMR Data
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aminomethyl (-CH₂NH₂) | 2.73 | Singlet | |
| Bicyclic framework | 1.56–1.85 | Multiplet | |
| Ester (-OCH₃) | 3.65 | Singlet |
Advanced: How do reaction conditions influence yield and purity in hydrogenation-based synthesis?
Methodological Answer:
Critical parameters include:
- Catalyst Selection: PtO₂ outperforms Pd/C in reducing steric hindrance of the bicyclic system, minimizing over-reduction .
- Acid Additives: HCl in the reaction mixture protonates intermediates, preventing side reactions (e.g., imine formation) and improving amine stability .
- Pressure and Time: Suboptimal H₂ pressure (<30 psi) or shorter reaction times (<3 hours) lead to incomplete conversion, as shown by TLC monitoring .
Data Contradiction Analysis:
Discrepancies in reported yields (e.g., 62–89%) may arise from variations in catalyst activity, purity of starting materials, or workup procedures. Reproducibility requires strict adherence to documented protocols .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictory results (e.g., antiviral vs. no activity) may stem from:
- Structural Analogues: Minor substituent changes (e.g., ester vs. carboxylic acid) alter solubility or target binding. For example, methyl 4-aminobicyclo derivatives show antiviral activity against influenza, while ethyl esters may lack bioavailability .
- Assay Conditions: Varying cell lines or incubation times affect observed potency. Standardized protocols (e.g., fixed IC₅₀ measurement criteria) are recommended for cross-study comparisons .
Q. Table 3: Biological Activity of Analogues
| Compound | Biological Activity | Key Structural Feature | Reference |
|---|---|---|---|
| Methyl 4-aminobicyclo derivative (HCl) | Antiviral (Influenza) | Free amine hydrochloride | |
| Ethyl 4-(aminomethyl) derivative | Moderate antimicrobial | Ester group |
Advanced: What computational strategies predict reactivity in functionalization reactions?
Methodological Answer:
- DFT Calculations: Modeling the bicyclic framework’s electron density identifies reactive sites. For example, the aminomethyl group’s nucleophilicity can be quantified to predict substitution preferences .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, aligning with experimental yields in halogen substitutions .
Case Study:
In the synthesis of methyl 4-(pyridin-4-yl)bicyclo derivatives, computational screening prioritized coupling partners with optimal steric and electronic profiles, achieving 64% yield .
Advanced: How are regioselectivity challenges addressed in derivatization reactions?
Methodological Answer:
- Protecting Group Strategies: Temporary protection of the amine (e.g., Boc or Cbz groups) prevents unwanted side reactions during ester hydrolysis or alkylation. For example, tert-butoxycarbonyl (Boc) protection enables selective carboxylate modification .
- Catalytic Control: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) favor specific positions on the bicyclic scaffold, guided by steric maps derived from X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
